2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide
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Overview
Description
2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a spirocyclic ketone with an appropriate amine to form the spirocyclic amide intermediate. This intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced amide derivatives .
Scientific Research Applications
2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)propanamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Uniqueness
2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11(18)14(22)19-10-12-5-4-6-13(9-12)21-15(23)17(20-16(21)24)7-2-3-8-17/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAURKCSQBAHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)N2C(=O)C3(CCCC3)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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